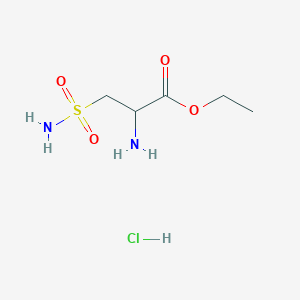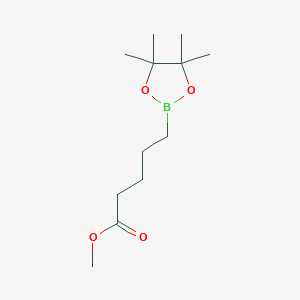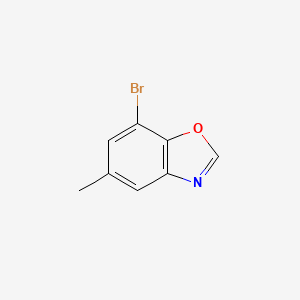
5-methyl-2-(trifluoromethyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-(trifluoromethyl)pyridin-3-amine, also known as 5-MTP, is an organic compound belonging to the family of heterocyclic amines. It is an important intermediate in the synthesis of various organic compounds, and has been widely studied for its biological activities. 5-MTP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, it has been found to have potential applications in the development of novel pharmaceuticals, as well as in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 5-methyl-2-(trifluoromethyl)pyridin-3-amine is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of pro-inflammatory cytokines. In addition, it has been found to inhibit the activity of nuclear factor-kappa B, which is involved in the regulation of inflammation. Furthermore, this compound has been found to inhibit the activity of cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. For example, it has been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. In addition, it has been found to reduce the levels of amyloid-beta peptide, which is involved in the pathogenesis of Alzheimer’s disease. Furthermore, this compound has been found to reduce the levels of cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-2-(trifluoromethyl)pyridin-3-amine has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, and can be synthesized in a few steps. In addition, it is relatively stable and can be stored for long periods of time. However, one of the main limitations is that it is not very soluble in water, and therefore must be dissolved in an organic solvent such as ethanol or dimethyl sulfoxide.
Zukünftige Richtungen
There are a number of potential future directions for the research and development of 5-methyl-2-(trifluoromethyl)pyridin-3-amine. For example, further research is needed to better understand its mechanism of action, and to develop novel pharmaceuticals based on its structure. In addition, further research is needed to explore its potential applications in the treatment of various diseases, such as cancer and Alzheimer’s disease. Finally, further research is needed to explore its potential applications in the synthesis of other organic compounds.
Synthesemethoden
The synthesis of 5-methyl-2-(trifluoromethyl)pyridin-3-amine involves a number of steps, beginning with the preparation of the starting material, 2-trifluoromethylpyridine. This is followed by the reaction of the 2-trifluoromethylpyridine with methyl iodide, and then the reaction of the resulting 2-methyl-2-trifluoromethylpyridine with a base such as sodium hydroxide. Finally, the reaction of the resulting 5-methyl-2-trifluoromethylpyridine with a reducing agent such as sodium borohydride yields this compound.
Wissenschaftliche Forschungsanwendungen
5-methyl-2-(trifluoromethyl)pyridin-3-amine has been studied extensively for its biological activities, and has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, it has been found to have potential applications in the development of novel pharmaceuticals, as well as in the treatment of various diseases. For example, this compound has been found to be effective in the treatment of rheumatoid arthritis, and has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. In addition, this compound has been found to be effective in the treatment of Alzheimer’s disease, and has been found to reduce the levels of amyloid-beta peptide.
Eigenschaften
IUPAC Name |
5-methyl-2-(trifluoromethyl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-2-5(11)6(12-3-4)7(8,9)10/h2-3H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFRZWQXZKNNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B6617999.png)


![1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6618014.png)


![5-[(pyridin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6618067.png)

![3-[[(2,6-Difluorophenyl)sulfonyl]amino]benzoic acid](/img/structure/B6618082.png)
![1-[(difluoromethyl)sulfanyl]-4-fluorobenzene](/img/structure/B6618086.png)
![1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene](/img/structure/B6618094.png)
